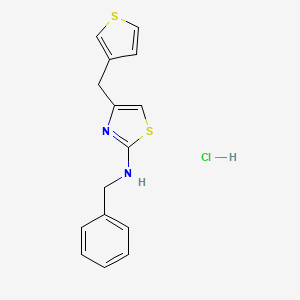

N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

Description

N-Benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a thiazole-derived secondary amine salt. Its structure comprises a thiazole core substituted at the 2-position with a benzylamine group and at the 4-position with a thiophen-3-ylmethyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-benzyl-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2.ClH/c1-2-4-12(5-3-1)9-16-15-17-14(11-19-15)8-13-6-7-18-10-13;/h1-7,10-11H,8-9H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPUKXRVGGTWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)CC3=CSC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₅H₁₅ClN₂S₂

- Molecular Weight : 322.9 g/mol

- CAS Number : 2034393-80-9

The biological activity of N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiazole moieties often exhibit significant anticancer and antimicrobial activities. The thiazole ring is essential for cytotoxic effects, as evidenced by structure-activity relationship (SAR) studies which highlight the importance of substituents on the thiazole scaffold.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives, including N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride, may possess potent antitumor properties. For instance:

-

Cell Line Studies :

- The compound has shown inhibitory effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- IC₅₀ values for related thiazole compounds have been reported in the range of 1.61 to 1.98 µg/mL against specific cell lines, indicating a strong potential for anticancer applications .

- Mechanism Insights :

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

-

Bacterial Inhibition :

- Compounds structurally related to N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride have exhibited activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Comparative studies show that some derivatives outperform standard antibiotics like ampicillin and norfloxacin in inhibiting bacterial growth .

- Mechanistic Studies :

Structure–Activity Relationship (SAR)

The SAR analysis of thiazole-based compounds emphasizes several key factors influencing their biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Essential for interaction with targets |

| 4-position | Methyl groups enhance cytotoxicity |

| Presence of electron-withdrawing groups | Increases antiproliferative activity |

Case Studies and Research Findings

- In Vivo Studies :

- Animal models have been utilized to evaluate the antitumor efficacy of thiazole derivatives. Results indicate significant tumor reduction in treated groups compared to controls.

- Clinical Relevance :

- Ongoing clinical trials are exploring the use of thiazole derivatives in combination therapies for enhanced efficacy against resistant cancer strains.

Scientific Research Applications

Antimicrobial Activity

N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride exhibits significant antimicrobial properties. Thiazole derivatives have been reported to show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with thiazole moieties often possess Minimum Inhibitory Concentrations (MICs) in the range of 6.25 µg/mL, demonstrating their potential as effective antimicrobial agents .

Anticonvulsant Properties

Research into thiazole-containing compounds has highlighted their anticonvulsant effects. Specifically, certain derivatives have shown promise in animal models for epilepsy, with effective doses significantly lower than standard treatments such as ethosuximide. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant efficacy .

Antitumor Activity

Thiazole derivatives have been investigated for their anticancer properties. For instance, compounds similar to N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). One study reported an IC50 value of 5.71 µM for a related thiazole-pyridine hybrid, indicating superior efficacy compared to traditional chemotherapeutics like 5-fluorouracil .

Synthesis Pathways

The synthesis of N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions:

- Formation of Thiazole Ring : The initial step often includes the condensation of thiourea with appropriate carbonyl compounds.

- Benzyl Substitution : A benzyl group is introduced through alkylation reactions.

- Hydrochloride Salt Formation : The final product is usually converted into its hydrochloride salt for improved solubility and stability.

This synthetic approach allows for the modification of the thiazole structure to optimize biological activity.

Case Studies

Several studies have documented the effectiveness of thiazole derivatives, including N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride:

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s closest analogs include N-substituted thiazol-2-amine derivatives () and thiadiazole-based amines (). Key comparisons are summarized below:

| Compound | Substituents | Molecular Weight | Physical State |

|---|---|---|---|

| N-Benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine HCl | Thiophen-3-ylmethyl (4-), Benzyl (N-) | ~342.88 (estimated) | Solid (hydrochloride salt) |

| N-(4-Bromobenzyl)-4-phenylthiazol-2-amine (4j) | Phenyl (4-), 4-Bromobenzyl (N-) | 345.0060 | Pale yellow solid |

| N-(Furan-2-ylmethyl)-4-phenylthiazol-2-amine (4k) | Phenyl (4-), Furan-2-ylmethyl (N-) | 257.0744 | Pale yellow solid |

| N-Benzyl-4-(2-bromophenyl)thiazol-2-amine (4m) | 2-Bromophenyl (4-), Benzyl (N-) | 345.0048 | Off-white solid |

| N-Benzyl-4-(p-tolyl)thiazol-2-amine (4n) | p-Tolyl (4-), Benzyl (N-) | 281.1110 | Off-white solid |

Key Observations :

- The thiophene substituent in the target compound introduces a sulfur atom in the heterocyclic ring, differing from phenyl (4j, 4m, 4n) or furan (4k) groups. This may enhance π-π stacking interactions in biological systems compared to phenyl analogs .

- The hydrochloride salt likely improves aqueous solubility relative to free-base analogs (e.g., 4j–4n), similar to dihydrochloride salts reported in .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride?

The synthesis typically involves cyclocondensation reactions. For example, thiazole cores can be formed by reacting substituted thioureas with α-haloketones in the presence of bases like NaOH or pyridine . Subsequent functionalization steps, such as benzylation or thiophen-3-ylmethyl substitution, may utilize alkyl halides or coupling agents under reflux conditions in solvents like THF or DMF . Hydrochloride salt formation is achieved via treatment with HCl in ethanol or methanol .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR confirms substituent connectivity (e.g., thiophene methylene protons at δ ~4.0–4.5 ppm, aromatic protons in the thiazole ring) .

- IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for the amine, C–S vibrations at ~680 cm⁻¹) .

- X-ray crystallography resolves protonation states and hydrogen-bonding networks, critical for understanding salt formation (e.g., N–H⋯Cl⁻ interactions in the hydrochloride form) .

Q. What solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in cyclocondensation steps, while glacial acetic acid with sodium acetate facilitates amide bond formation . Yields improve with controlled stoichiometry (e.g., 1.1:1 molar ratio of acyl halide to amine) and ice-bath conditions to minimize side reactions .

Advanced Research Questions

Q. How do protonation states and hydrogen-bonding patterns influence the compound’s crystallographic packing?

In hydrochloride salts, the thiazole amine is protonated (N–H⁺), forming strong N–H⋯Cl⁻ hydrogen bonds. Adjacent aromatic systems (e.g., benzyl or thiophene groups) engage in π-π stacking or C–H⋯π interactions, stabilizing the lattice . Non-classical interactions, such as C–H⋯F/O (if fluorinated substituents are present), further dictate packing motifs .

Q. What computational strategies predict electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models the compound’s electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites . Solvation effects are incorporated using implicit models (e.g., PCM), while vibrational frequency calculations validate experimental IR data .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in:

- Test strains or cell lines : Standardize using WHO-recommended microbial panels .

- Protonation-dependent bioavailability : Adjust buffer pH to mimic physiological conditions, as the hydrochloride salt’s solubility impacts efficacy .

- Structural analogs : Perform SAR studies by synthesizing derivatives with modified substituents (e.g., replacing thiophene with pyridine) to isolate key pharmacophores .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., –OH, –SO₃H) to enhance aqueous solubility while retaining thiazole-thiophene pharmacophores .

- Metabolic stability : Conduct microsomal assays to identify vulnerable sites (e.g., benzylic positions) for deuterium exchange or steric shielding .

Methodological Notes

- Synthesis Optimization : Compare yields under microwave-assisted vs. conventional heating to reduce reaction times .

- Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features (logP, dipole moments) with bioactivity outliers .

- Crystallography Refinement : Apply riding models for H-atom positions and anisotropic displacement parameters for non-H atoms to improve R-factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.